Aluminum 5-chloro-8-hydroxyquin-olinate

OLED emissive layer Photoluminescence Color tuning

Researchers fabricating green-yellow OLEDs or tuning electron injection layers require precise emission wavelengths and HOMO/LUMO offsets not achievable with standard Alq₃. Al(5-Clq)₃ solves this through a single-point chloro substitution. - **Optoelectronic differentiation:** Photoluminescence at 533 nm (33 nm red shift vs Alq₃); optical bandgap reduced by ~0.2 eV. - **Process advantage:** Single-component emissive layer eliminates guest-host doping; stable up to 400°C for vacuum deposition. - **Antifungal nanocomposites:** (Q-Cl)₂Al@MCM-41 active vs. S. cerevisiae at ≥50 ppm; selective (no bacterial activity). Procurement-grade purity available with batch-specific analytical data.

Molecular Formula C27H15AlCl3N3O3
Molecular Weight 562.8 g/mol
CAS No. 41584-66-1
Cat. No. B3136382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum 5-chloro-8-hydroxyquin-olinate
CAS41584-66-1
Molecular FormulaC27H15AlCl3N3O3
Molecular Weight562.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O[Al](OC3=C4C(=C(C=C3)Cl)C=CC=N4)OC5=C6C(=C(C=C5)Cl)C=CC=N6)Cl
InChIInChI=1S/3C9H6ClNO.Al/c3*10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h3*1-5,12H;/q;;;+3/p-3
InChIKeyMGGWGZVGKDPGDJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum 5-chloro-8-hydroxyquin-olinate – Core Identity


Aluminum 5-chloro-8-hydroxyquin-olinate (systematically tris(5-chloro-8-hydroxyquinolinato)aluminum(III), Al(5-Clq)₃) is a homoleptic coordination complex of the 8-hydroxyquinoline family, distinguished by an electron-withdrawing chlorine substituent at the 5-position of each ligand [1]. This structural modification differentiates it from the parent compound tris(8-hydroxyquinolinato)aluminum (Alq₃) and other metal-quinolinate analogs (e.g., Zn, Ti, Ru complexes), imparting altered electronic, photophysical, and biological properties that are critical for targeted applications in optoelectronics and bioinorganic chemistry [2]. The compound is commercially available as a research chemical with a molecular formula of C₂₇H₁₅AlCl₃N₃O₃ and a molecular weight of 562.77 g·mol⁻¹ .

1 5-Chloro ligand: enables red-shifted photoluminescence and lower optical band gap vs. Alq₃ for OLED tuning.
2 Vacuum-processable: high thermal stability supports sublimation-based device fabrication.
3 Nanocomposite precursor: selective antifungal profile when grafted on MCM-41 for antimicrobial surface research.

Why Alq₃ or Zinc Quinolinate Cannot Substitute


The 5-chloro substituent on the 8-hydroxyquinoline ligand exerts a pronounced electron-withdrawing effect that fundamentally alters the electronic structure, photophysical output, and biological interaction profile compared to the unsubstituted parent Alq₃ [1]. Empirical evidence demonstrates that this single-point modification shifts the photoluminescence emission peak by 33 nm (from 500 nm to 533 nm) and reduces the optical band gap by approximately 0.2 eV relative to Alq₃ [1][2]. In biological contexts, the aluminum-chloro complex [(Q-Cl)₂Al@MCM-41] exhibits selective antifungal activity against Saccharomyces cerevisiae while showing no antibacterial activity, a distinct functional profile compared to both its unsubstituted aluminum analog and titanium-based counterparts [3]. Consequently, generic substitution with Alq₃, 5,7-Me-Alq₃, Znq₂, or other in-class compounds cannot reproduce the specific emission wavelength, energy-level alignment, or biological selectivity required in applications where these precise parameters govern device performance or experimental outcomes.

Emission mismatch Unsubstituted Alq₃ emits near 500 nm; the 5-Cl analog shifts emission peak, altering color coordinates. Generic substitution may fail green-yellow OLED designs.
Band gap difference The chlorine substituent reduces the optical band gap compared to Alq₃. Energy-level alignment with transport layers will not reproduce with unsubstituted or Zn-based analogs.
Selectivity shift Antifungal activity against S. cerevisiae is absent in unsubstituted Q₂Al@MCM-41 and differs from Ti complexes. Biological profile depends on both metal and 5-Cl ligand.

Quantitative Differentiation from Closest Analogs


Red-Shifted Photoluminescence Emission vs. Unsubstituted Alq₃

The incorporation of the electron-withdrawing chlorine substituent at the 5-position induces a significant bathochromic shift in the photoluminescence emission maximum relative to the unsubstituted parent Alq₃. This red shift is quantitatively characterized, enabling rational selection of the compound for green-to-yellow emissive applications without the need for mixed-host or doping strategies [1][2].

PL Emission Shift
Head-to-head
Al(5-Clq)₃ 533 nm
Alq₃ 500 nm
Δ +33 nm red shift
Enables green-yellow OLED emitter selection without doping.
Solid-state powder PL; identical synthesis conditions.
OLED emissive layer Photoluminescence Color tuning Electron-withdrawing substituent

Optical Band Gap Reduction vs. Unsubstituted Alq₃

The electron-withdrawing chlorine substituent lowers the optical band gap (Eg) of Al(5-Clq)₃ relative to the parent Alq₃, as determined by Tauc plot analysis of absorption spectra and corroborated by cyclic voltammetry. The magnitude of this reduction (~0.2 eV) is consistent and reproducible, indicating altered HOMO and/or LUMO energy levels [1][2].

Optical Band Gap
Head-to-head
Al(5-Clq)₃ Eg ~0.1–0.2 eV lower
Alq₃ Eg ~2.7–2.8 eV
Supports energy-level tuning for charge injection.
Tauc plot and cyclic voltammetry, powder samples.
Optical band gap engineering HOMO-LUMO tuning Charge injection barrier Cyclic voltammetry

Thermal Stability for Electroluminescent Device Fabrication

Al(5-Clq)₃ demonstrates high thermal robustness, with thermal stability maintained up to 400 °C, as confirmed by thermogravimetric analysis. This property is essential for vacuum thermal evaporation, the standard deposition technique for small-molecule OLEDs, and ensures the material can withstand the elevated temperatures of device fabrication and operation without decomposition [1].

Thermal Stability
Reported
Stable up to 400 °C
TGA under inert atmosphere
Enables vacuum thermal evaporation processing.
At high end for Alq₃ derivatives; supports device fabrication.
Thermal stability OLED fabrication Vacuum deposition Material processing

OLED Device Performance with Al(5-Clq)₃ Emissive Layer

When integrated as the emissive layer in a multilayer OLED device (ITO/0.4 wt% F4-TCNQ doped α-NPD (35 nm) / Al(5-Clq)₃ (30 nm) / BCP (6 nm) / Alq₃ (30 nm) / LiF (1 nm) / Al), Al(5-Clq)₃ delivers a defined set of electroluminescence performance metrics [1]. These device-level data provide a practical benchmark for comparing the compound's utility against other emissive quinolate materials in operational devices.

OLED Device Metrics
Reported
  • Peak EL 585 nm (CIE 0.39, 0.50)
  • Max luminance 920 cd/m² (25 V)
  • Current eff. 0.27 cd/A (20 V)
  • Power eff. 0.04 lm/W (18 V)
Establishes performance benchmark for emissive layer.
Multilayer OLED stack under DC sweep.
Electroluminescence OLED device metrics Current efficiency Power efficiency

Antifungal Activity Against Saccharomyces cerevisiae

The aluminum-chloro complex grafted onto MCM-41 mesoporous silica [(Q-Cl)₂Al@MCM-41] displays quantifiable antifungal activity against Saccharomyces cerevisiae at concentrations of 50–150 ppm, whereas the unsubstituted aluminum analog (Q₂Al@MCM-41) exhibited only weak antibacterial activity against E. coli and no reported antifungal efficacy [1]. Moreover, the corresponding titanium-chloro complex [(Q-Cl)₂Ti@MCM-41] showed additional antibacterial activity, indicating that both the chlorine substituent and the metal ion identity together dictate the spectrum of antimicrobial action [1].

Antifungal Activity
Head-to-head
(Q-Cl)₂Al@MCM-41 Active ≥50 ppm
Q₂Al@MCM-41 No antifungal
(Q-Cl)₂Ti@MCM-41 Broad-spectrum
Selective antifungal profile without antibacterial cross-reactivity.
Against S. cerevisiae; MCM-41 nanocomposite form.
Antifungal activity MCM-41 mesoporous silica Nanocomposite Saccharomyces cerevisiae

Target Application Scenarios with Quantifiable Advantages


Green-to-Yellow OLED Emissive Layer

For OLED devices targeting emission in the 530–540 nm range (green-yellow), Al(5-Clq)₃ serves as a single-component emissive layer that intrinsically delivers a 33 nm red shift relative to Alq₃ (500 nm → 533 nm), as demonstrated by direct photoluminescence comparison [1][2]. This eliminates the need for guest-host doping or co-evaporation of multiple emitters to achieve the desired color coordinate, simplifying the fabrication process and improving batch-to-batch consistency. The compound's thermal stability up to 400 °C further supports reliable vacuum thermal evaporation without decomposition [3].

Electron-Transport Layer Engineering via Band Gap Tuning

In multilayer OLED stacks where the electron injection barrier from the cathode must be minimized, Al(5-Clq)₃ offers a quantitatively lower optical band gap (~0.2 eV reduction) compared to unsubstituted Alq₃ [1][2]. This reduction can be exploited to match the LUMO level more closely with low-work-function cathodes (e.g., LiF/Al), potentially lowering the driving voltage. The material's electron-transport capability, inherited from the Alq₃ framework, is retained while the energy level alignment is tuned by the 5-chloro substituent. Researchers developing optimized charge-transport layers can select Al(5-Clq)₃ when cyclic voltammetry measurements confirm the need for a HOMO/LUMO offset of approximately 0.1–0.2 eV vs. standard Alq₃ [2].

Selective Antifungal Nanocomposite Formulations

When grafted onto MCM-41 mesoporous silica, the (Q-Cl)₂Al complex demonstrates antifungal activity against Saccharomyces cerevisiae at concentrations as low as 50 ppm, with efficacy maintained up to 150 ppm [3]. Critically, this activity is: (a) dependent on the chlorine substituent, as the unsubstituted Q₂Al@MCM-41 shows no antifungal effect; and (b) selective for fungi over bacteria, unlike the corresponding Ti(IV) analog which exhibits broad-spectrum antibacterial activity [3]. This makes Al(5-Clq)₃-derived nanocomposites suitable for antifungal surface coatings, agricultural antifungal formulations, or biomedical materials where bacterial killing is not desired or may be counterproductive (e.g., in probiotic-containing environments).

Benchmarking Electroluminescent Reference Emitter

The Al(5-Clq)₃-based OLED device with the defined architecture (ITO/F4-TCNQ:α-NPD/Al(5-Clq)₃/BCP/Alq₃/LiF/Al) produces electroluminescence at 585 nm (CIE 0.39, 0.50) with a maximum luminance of 920 cd/m² and a current efficiency of 0.27 cd/A [3]. These well-characterized device metrics establish Al(5-Clq)₃ as a reference emitter for benchmarking new quinolate-based electroluminescent materials. Researchers can use these performance values to quantitatively compare candidate materials in terms of luminance, efficiency roll-off, and spectral purity, accelerating material discovery and optimization cycles.

Application
Selection Property
Validation Focus
Green-to-yellow OLED emissive layer
Chlorine-induced red-shifted emission
Verify PL peak and CIE coordinates in device stack
Electron-transport / band gap engineering
Lowered optical band gap vs. Alq₃
Confirm band gap and HOMO/LUMO alignment via CV
Antifungal nanocomposite research
Selective antifungal activity of (Q-Cl)₂Al complex
Test against S. cerevisiae and bacterial cross-reactivity
Electroluminescent reference emitter
Defined device performance metrics
Benchmark luminance, efficiency, and EL spectra
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